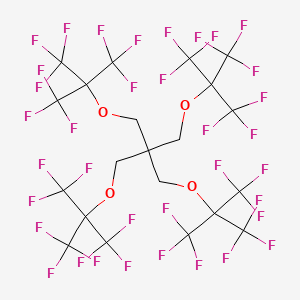
1,1,1,3,3,3-Hexafluoro-2-(3-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)-2,2-bis(((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)methyl)propoxy)-2-(trifluoromethyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(3-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)-2,2-bis(((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)methyl)propoxy)-2-(trifluoromethyl)propane is a highly fluorinated organic compound It is characterized by its multiple trifluoromethyl groups and ether linkages, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)-2,2-bis(((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)methyl)propoxy)-2-(trifluoromethyl)propane typically involves multiple steps, starting from readily available fluorinated precursors. The key steps include:
Formation of Trifluoromethyl Precursors: The initial step involves the preparation of trifluoromethyl-substituted intermediates through reactions such as halogen exchange or direct fluorination.
Etherification: The intermediates are then subjected to etherification reactions to introduce the ether linkages. This is typically achieved using strong bases and appropriate alkylating agents.
Final Assembly: The final step involves the coupling of the etherified intermediates to form the target compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(3-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)-2,2-bis(((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)methyl)propoxy)-2-(trifluoromethyl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(3-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)-2,2-bis(((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)methyl)propoxy)-2-(trifluoromethyl)propane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of advanced fluorinated materials and polymers.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein folding.
Industry: Used in the development of high-performance coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)-2,2-bis(((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)methyl)propoxy)-2-(trifluoromethyl)propane involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s multiple trifluoromethyl groups enhance its binding affinity to specific targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated compounds, 1,1,1,3,3,3-Hexafluoro-2-(3-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)-2,2-bis(((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)methyl)propoxy)-2-(trifluoromethyl)propane stands out due to its unique structure and properties. Similar compounds include:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings and potential environmental impact.
Perfluorooctanesulfonic acid (PFOS): Used in stain repellents and firefighting foams.
Hexafluoropropylene oxide (HFPO): An intermediate in the production of fluoropolymers.
The uniqueness of this compound lies in its multiple ether linkages and trifluoromethyl groups, which impart distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C21H8F36O4 |
|---|---|
Poids moléculaire |
1008.2 g/mol |
Nom IUPAC |
1,3-bis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]-2,2-bis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxymethyl]propane |
InChI |
InChI=1S/C21H8F36O4/c22-10(23,24)6(11(25,26)27,12(28,29)30)58-1-5(2-59-7(13(31,32)33,14(34,35)36)15(37,38)39,3-60-8(16(40,41)42,17(43,44)45)18(46,47)48)4-61-9(19(49,50)51,20(52,53)54)21(55,56)57/h1-4H2 |
Clé InChI |
LYOKOJQBUZRTMX-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)
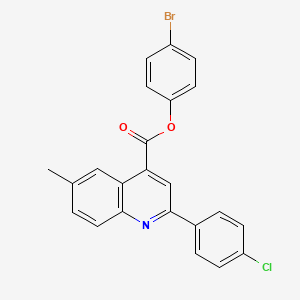

![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)

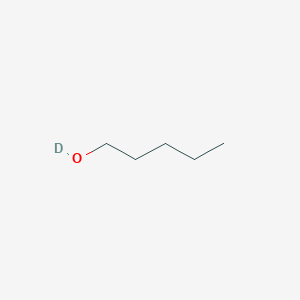
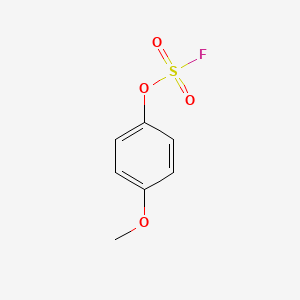

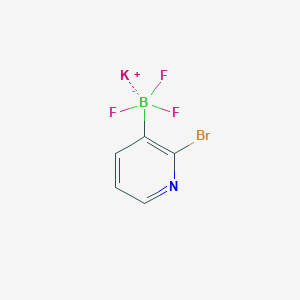
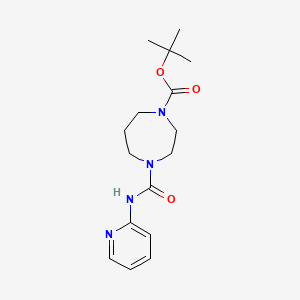
![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
